

# Application Notes and Protocols for CC-401 in Renal Fibrosis Research

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## Compound of Interest

Compound Name: CC-401

Cat. No.: B1684337

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## Introduction

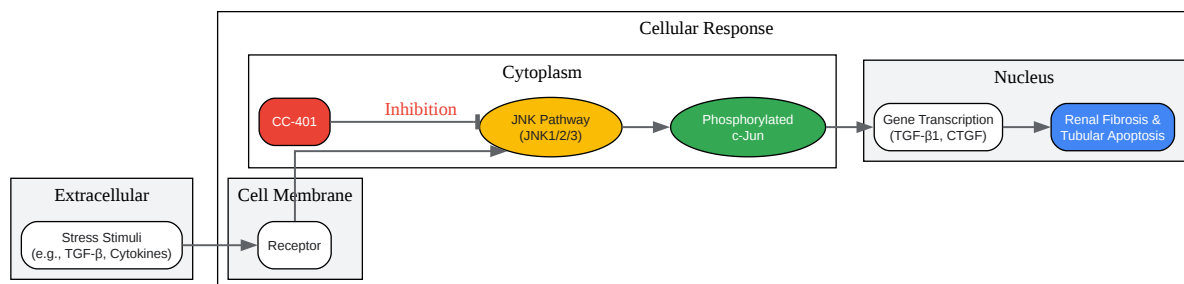
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathological pathway of most chronic kidney diseases (CKD), leading to end-stage renal failure. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in the pathogenesis of renal fibrosis and tubular apoptosis, making it a promising therapeutic target. **CC-401** is a potent and specific, ATP-competitive small molecule inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] Research has demonstrated its efficacy in attenuating renal fibrosis in preclinical models, suggesting its potential as a therapeutic agent for CKD.[1]

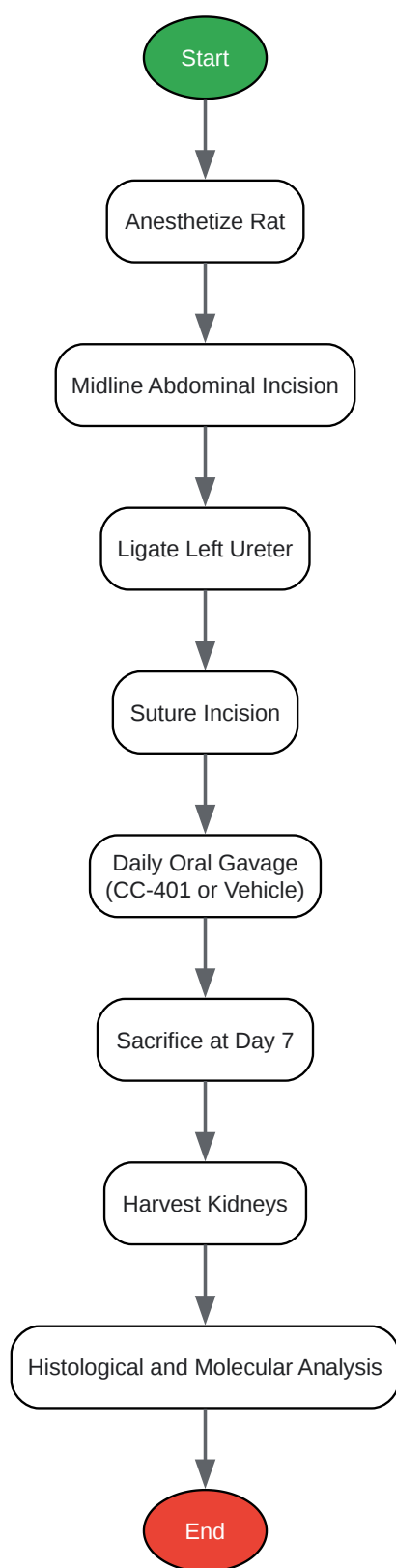
These application notes provide a comprehensive overview of the use of **CC-401** in renal fibrosis research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo and in vitro studies.

## Mechanism of Action and Signaling Pathway

**CC-401** exerts its anti-fibrotic effects by inhibiting the JNK signaling pathway. In the context of kidney injury, various stress stimuli, including inflammatory cytokines and growth factors like Transforming Growth Factor-beta (TGF- $\beta$ ), activate the JNK cascade. This leads to the phosphorylation and activation of the transcription factor c-Jun, which in turn upregulates the expression of pro-fibrotic genes, such as TGF- $\beta$ 1 and Connective Tissue Growth Factor

(CTGF).[1][3] **CC-401** competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of c-Jun and thereby blocking the downstream transcription of these key fibrotic mediators.[2] This ultimately leads to a reduction in myofibroblast accumulation, collagen deposition, and tubular cell apoptosis.[1][4]





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## References

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